molecular formula C17H11NO4 B14940863 7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile

7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B14940863
M. Wt: 293.27 g/mol
InChI Key: LGKJTHKAYCZEHV-UHFFFAOYSA-N
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Description

7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique properties such as fluorescence and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids like zinc chloride . The Knoevenagel reaction involves the condensation of aldehydes with active methylene compounds in the presence of basic catalysts like piperidine .

Industrial Production Methods

Industrial production of coumarin derivatives often employs solid acid catalysts due to their reusability, high catalytic activity, and environmental benefits. Methods such as microwave irradiation and the use of magnetic nanoparticles as catalysts have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C17H11NO4/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,19H,1H3

InChI Key

LGKJTHKAYCZEHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N

Origin of Product

United States

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